molecular formula C15H17NO B7861592 (2-(Benzyloxy)-5-methylphenyl)methanamine

(2-(Benzyloxy)-5-methylphenyl)methanamine

Cat. No.: B7861592
M. Wt: 227.30 g/mol
InChI Key: UZGIRNIPRAGELS-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-methylphenyl)methanamine is a chemical intermediate of high interest in medicinal chemistry and oncology research. It serves as a crucial precursor in the synthesis of novel (2-(benzyloxy)phenyl)methanamine derivatives, which have been identified as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1) . CARM1 is a key epigenetic enzyme that regulates gene transcription and has emerged as a promising therapeutic target for various cancers, including melanoma . Researchers utilize this compound to develop small molecules that selectively target CARM1's activity. In vitro studies on structurally similar compounds have demonstrated remarkable potency at the nanomolar level (e.g., IC50 = 2 ± 1 nM for CARM1) and have shown significant antiproliferative effects against melanoma cell lines . Furthermore, in vivo studies in melanoma xenograft models have indicated good antitumor efficacy, underscoring the value of this chemical scaffold in developing potential anticancer agents . The benzyloxy-protected methanamine structure provides a versatile core for further chemical modification, allowing researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGIRNIPRAGELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 5 Methylphenyl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2-(Benzyloxy)-5-methylphenyl)methanamine reveals several logical disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve the carbon-nitrogen bond of the aminomethyl group and the ether linkage of the benzyloxy group.

One key disconnection breaks the bond between the aromatic ring and the methanamine moiety, leading back to a functionalized toluene (B28343) derivative. This suggests a precursor such as 2-(benzyloxy)-5-methylbenzaldehyde (B1597471), which can be converted to the target methanamine via reductive amination. Another disconnection targets the benzyl (B1604629) ether, pointing to 2-hydroxy-5-methylbenzaldehyde (B1329341) or a related derivative as a potential starting material. This highlights the importance of protecting group strategies in the synthetic sequence.

A further retrosynthetic approach considers the formation of the aminomethyl group from a nitrile. This pathway involves the disconnection of the methanamine to a benzyl cyanide derivative, specifically 2-(benzyloxy)-5-methylbenzonitrile, which can be obtained from the corresponding aldehyde.

Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis, several multi-step synthesis pathways have been devised for the preparation of this compound. These routes often commence from readily available starting materials and employ well-established chemical transformations.

Reductive Amination Approaches

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. pearson.comresearchgate.netpearson.comresearchgate.net In the context of synthesizing this compound, this approach typically starts with 2-(benzyloxy)-5-methylbenzaldehyde.

The process is generally a two-step sequence within a single pot:

Imine Formation: The aldehyde reacts with ammonia (B1221849) to form the corresponding imine intermediate. This reaction is often catalyzed by an acid.

Reduction: The imine is then reduced to the desired primary amine. A variety of reducing agents can be employed for this step.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd, Ni). pearson.comorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde before imine formation.

Starting Material Reagents Key Transformation Reference
Benzaldehyde (B42025)Ammonia, H₂/CatalystReductive amination pearson.comresearchgate.netresearchgate.net
Aldehydes/KetonesAmmonia, NaBH₄Reductive amination organic-chemistry.org

This table presents generalized conditions for reductive amination that can be adapted for the synthesis of the target compound.

Strategies Involving Benzyl Ether Formation

The synthesis of the key intermediate, 2-(benzyloxy)-5-methylbenzaldehyde, relies on the formation of a benzyl ether. This is typically achieved through the O-alkylation of 2-hydroxy-5-methylbenzaldehyde with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. umich.edu

The phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace the halide from the benzylating agent. This reaction protects the hydroxyl group, preventing it from interfering in subsequent reaction steps. umich.edu

An alternative approach to benzyl ether formation involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group under neutral conditions, a feature that is advantageous when working with sensitive substrates.

Protecting Group Chemistry in Synthetic Sequences

The use of protecting groups is a fundamental concept in multi-step organic synthesis, and it plays a crucial role in the preparation of this compound. The benzyl group serves as an effective protecting group for the phenolic hydroxyl function. nih.gov

The benzyl ether is generally stable to a wide range of reaction conditions, including those typically employed for reductions and the formation of carbon-nitrogen bonds. This stability allows for the selective transformation of other functional groups within the molecule. At a later stage in a synthetic sequence, if the free phenol (B47542) is required, the benzyl group can be removed by hydrogenolysis (catalytic hydrogenation), a common deprotection strategy.

Development of Efficient and Selective Synthesis Routes

The development of efficient and selective synthesis routes for this compound focuses on maximizing the yield and purity of the final product while minimizing side reactions and the number of synthetic steps.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is paramount for the key transformations in the synthesis. For the reductive amination step, factors such as the choice of catalyst, solvent, temperature, and pressure of hydrogen gas (in the case of catalytic hydrogenation) are critical. researchgate.netresearchgate.net For instance, ruthenium and platinum-based catalysts have been shown to be effective for the reductive amination of benzaldehydes. researchgate.netresearchgate.net

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound to ensure the desired isomer is formed and to avoid unwanted side reactions.

Regioselectivity in the initial benzylation step is paramount. When starting with a di-substituted phenol like 2-hydroxy-5-methylbenzaldehyde, the benzylation must occur selectively at the hydroxyl group without affecting the aldehyde functionality. This is typically achieved under Williamson ether synthesis conditions, where the phenoxide, formed by a base such as potassium carbonate, acts as a nucleophile to attack the benzyl halide. The aldehyde group is generally unreactive under these conditions.

Chemoselectivity is a key aspect of the reductive amination of 2-(benzyloxy)-5-methylbenzaldehyde. The reducing agent must selectively reduce the imine intermediate formed from the condensation of the aldehyde and ammonia, without reducing the aldehyde starting material or the benzene (B151609) ring. Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reagent for this purpose, as it reduces imines and iminium ions much faster than it reduces aldehydes or ketones. harvard.edu Similarly, in catalytic hydrogenation, careful selection of the catalyst and reaction conditions can achieve selective reduction of the imine.

In the case of the nitrile reduction pathway, the chemoselectivity of the reducing agent is also important. Strong reducing agents like LiAlH4 will reduce both the nitrile and any ester groups that might be present. Catalytic hydrogenation can also be employed, and with the appropriate catalyst, can selectively reduce the nitrile group.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This can be achieved by considering aspects such as solvent choice, catalyst use, and waste minimization.

Solvent-Free or Low-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which can be hazardous and environmentally damaging. In the synthesis of this compound, opportunities exist to implement solvent-free or low-solvent conditions. For instance, the benzylation of 2-hydroxy-5-methylbenzaldehyde could potentially be carried out under solvent-free conditions or in a high-boiling, recyclable solvent. Microwave-assisted organic synthesis is another technique that can accelerate reactions and often requires less solvent. google.com

Catalytic and Biocatalytic Alternatives

The use of catalytic methods is a cornerstone of green chemistry, as it can replace stoichiometric reagents and lead to more efficient and cleaner reactions.

Catalytic Hydrogenation: In the reductive amination pathway, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon, Raney nickel) and hydrogen gas is a highly atom-economical method for reducing the intermediate imine. google.comias.ac.in These catalysts can often be recovered and reused.

Biocatalysis: Biocatalytic routes offer a green alternative for the synthesis of chiral amines. Transaminases are enzymes that can catalyze the conversion of a ketone or aldehyde to an amine with high enantioselectivity, using an amino donor. researchgate.net The synthesis of this compound could potentially be achieved via the transamination of 2-(benzyloxy)-5-methylbenzaldehyde using an appropriate engineered transaminase. This would be a highly selective and green method, operating under mild, aqueous conditions.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org To maximize atom economy in the synthesis of this compound, it is preferable to use reactions that incorporate the maximum number of atoms from the starting materials into the final product.

The reductive amination of 2-(benzyloxy)-5-methylbenzaldehyde with ammonia, followed by catalytic hydrogenation, is a highly atom-economical route. In this process, the only theoretical byproduct is water. In contrast, methods involving protecting groups, such as the Gabriel synthesis, have lower atom economy due to the stoichiometric use and subsequent removal of the protecting group.

Waste minimization can also be achieved by choosing reactions with high yields and selectivity, thus reducing the need for extensive purification steps that generate solvent and solid waste.

Synthetic Step Green Chemistry Consideration Potential Improvement
BenzylationUse of hazardous solvents (e.g., DMF)Use of greener solvents like anisole (B1667542) or solvent-free conditions.
ReductionUse of stoichiometric metal hydrides (e.g., NaBH4)Catalytic hydrogenation with a recyclable catalyst.
Amine FormationGabriel synthesis with stoichiometric phthalimideDirect reductive amination for higher atom economy.

Enantioselective Synthesis of Chiral Derivatives or Analogues (If applicable to specific research)

While this compound itself is not chiral, the synthesis of chiral derivatives or analogues, where a substituent is present on the benzylic carbon, is of significant interest, particularly in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for its biological activity.

A key strategy for the enantioselective synthesis of chiral benzylamines is asymmetric reductive amination. This can be achieved in several ways:

Using a Chiral Auxiliary: A chiral amine can be reacted with the aldehyde to form a chiral imine, which is then reduced. The diastereomeric products can be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched amine.

Using a Chiral Catalyst: A prochiral imine can be reduced using a chiral catalyst, such as a chiral transition metal complex, which facilitates the enantioselective addition of hydrogen.

Biocatalytic Asymmetric Synthesis: As mentioned previously, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes with high enantioselectivity. researchgate.net

Chemical Transformations and Reactivity Profiles of 2 Benzyloxy 5 Methylphenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (2-(Benzyloxy)-5-methylphenyl)methanamine is a key site for nucleophilic reactions, enabling the formation of a wide array of functional derivatives.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form corresponding amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReactantReagentProduct
This compoundAcetyl chlorideN-(2-(Benzyloxy)-5-methylbenzyl)acetamide
This compoundBenzoyl chlorideN-(2-(Benzyloxy)-5-methylbenzyl)benzamide
This compoundp-Toluenesulfonyl chlorideN-(2-(Benzyloxy)-5-methylbenzyl)-4-methylbenzenesulfonamide

Imine and Amide Formation

The primary amine can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. This reversible process begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orgredalyc.org

Amide bond formation is a common transformation. nih.gov In addition to acylation with activated carboxylic acid derivatives, direct coupling with carboxylic acids can be achieved using various coupling reagents. This functional group interconversion is fundamental in synthetic organic chemistry. nih.gov

Table 2: Imine and Amide Formation Reactions

Reactant 1Reactant 2Product Type
This compoundBenzaldehyde (B42025)Imine
This compoundAcetic acidAmide

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity allows for N-alkylation with alkyl halides and participation in various other nucleophilic substitution and addition reactions. The nucleophilic character is central to its utility in the synthesis of more complex molecules.

Formation of Cyclic and Heterocyclic Structures

The primary amine of this compound can be a key component in the synthesis of cyclic and heterocyclic structures. By reacting with bifunctional electrophiles, it can participate in cyclization reactions to form nitrogen-containing rings. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of various heterocyclic systems, which are prevalent in many biologically active compounds.

Transformations of the Benzyloxy Ether Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its selective removal is a crucial step in many synthetic routes.

Selective Deprotection and Functionalization

The benzyl (B1604629) ether can be cleaved under various conditions to reveal the free phenol (B47542). A common and efficient method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net This method is often preferred due to its mild conditions and high yields. researchgate.net

Alternative methods for debenzylation include the use of strong acids or Lewis acids, such as boron trichloride (B1173362) (BCl3), which can be effective for substrates that are sensitive to hydrogenation. researchgate.net Once deprotected, the resulting phenolic hydroxyl group can undergo further functionalization, such as O-alkylation or esterification, to introduce new functionalities into the molecule.

Table 3: Deprotection of the Benzyloxy Group

SubstrateReagents and ConditionsProduct
This compoundH2, Pd/C, Methanol(2-Hydroxy-5-methylphenyl)methanamine
This compoundBCl3, Dichloromethane (B109758)(2-Hydroxy-5-methylphenyl)methanamine

Cleavage Mechanisms and Reactivity

The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal, or cleavage, is a critical step in many synthetic routes. The primary mechanisms for this transformation include acid-catalyzed cleavage and oxidative cleavage.

Acid-catalyzed cleavage of benzyl ethers typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. For a benzyl ether, the reaction is likely to proceed through an SN1 pathway due to the stability of the resulting benzyl carbocation libretexts.org. The process is initiated by protonation of the ether oxygen by a strong acid, followed by dissociation to form a phenol and a benzyl carbocation, which is then trapped by a nucleophile libretexts.orgnih.gov. Common strong acids used for this purpose include HBr and HI libretexts.org.

Alternatively, oxidative cleavage provides a milder method for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, often under neutral conditions researchgate.net. Visible-light-mediated methods have also been developed, offering enhanced functional group tolerance researchgate.net. Another approach involves copper-catalyzed cleavage using reagents like diacetoxyiodobenzene and p-toluenesulfonamide, which offers regioselective deprotection under relatively mild conditions semanticscholar.org.

Cleavage Method Typical Reagents General Conditions Notes
Acid-CatalyzedHBr, HIExcess acid, often at elevated temperaturesCan lead to alkyl halide formation from the resulting alcohol if not controlled libretexts.org.
OxidativeDDQStoichiometric or catalytic amounts, often in solvents like CH2Cl2/H2OMilder conditions, good for sensitive substrates .
Visible-Light MediatedDDQ (catalytic), tBuONOVisible light irradiationOffers high functional group compatibility researchgate.net.
Copper-CatalyzedCu(CF3SO3)2, PhI(OAc)2, TsNH2Catalytic copper saltRegioselective and specific for benzyl ethers semanticscholar.org.

Electrophilic Aromatic Substitution on the Methylphenyl Ring

The methylphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the benzyloxy group and the methyl group. The aminomethyl group, depending on the reaction conditions (neutral or acidic), can be either weakly activating or deactivating.

The benzyloxy group is a strong activating group and an ortho, para-director due to the resonance effect of the oxygen's lone pairs, which donate electron density to the aromatic ring organicchemistrytutor.com. This increases the nucleophilicity of the ring, particularly at the positions ortho and para to the benzyloxy group organicchemistrytutor.comlumenlearning.com. The methyl group is also an activating, ortho, para-directing group, albeit weaker than the benzyloxy group, operating through an inductive effect lumenlearning.com.

In this compound, the directing effects of the benzyloxy and methyl groups are cooperative msu.edulibretexts.org. The positions ortho and para to the strongly activating benzyloxy group are C4, C6, and C2 (occupied). The positions ortho and para to the methyl group are C4, C6, and C1 (occupied). Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. The stronger directing effect of the benzyloxy group will be the dominant influence masterorganicchemistry.com. Steric hindrance from the adjacent aminomethyl group might disfavor substitution at the C6 position to some extent, potentially favoring the C4 position.

Halogenation: The reaction with electrophilic halogenating agents (e.g., Br2 in the presence of a Lewis acid, or N-bromosuccinimide) would be expected to yield a mixture of 4-halo and 6-halo substituted products, with the 4-halo isomer likely being the major product due to reduced steric hindrance.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the 4 and 6 positions. The strongly activating nature of the benzyloxy group suggests that this reaction would proceed under relatively mild conditions.

Sulfonation: Sulfonation is a reversible reaction that can be achieved using fuming sulfuric acid (H2SO4/SO3) wikipedia.org. The sulfonic acid group would be introduced at the 4 and 6 positions. The reversibility of this reaction can be utilized for synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other electrophiles to specific positions chemistrysteps.com. Studies on the sulfonation of anisole (B1667542), a related compound, indicate that ortho substitution can be enhanced in certain solvent systems due to complex formation between SO3 and the ether oxygen semanticscholar.orgresearchgate.net.

Reaction Typical Reagents Expected Major Products
BrominationBr2, FeBr34-Bromo-(2-(benzyloxy)-5-methylphenyl)methanamine
NitrationHNO3, H2SO44-Nitro-(2-(benzyloxy)-5-methylphenyl)methanamine
SulfonationH2SO4, SO34-((Aminomethyl)-5-(benzyloxy)-2-methylbenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

To participate in metal-catalyzed cross-coupling reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. Assuming the synthesis of a halogenated derivative (e.g., 4-bromo-(2-(benzyloxy)-5-methylphenyl)methanamine), a variety of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide to form a C-C bond tcichemicals.com. A 4-halo derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents at the 4-position rsc.orgnih.gov.

Sonogashira Coupling: The Sonogashira coupling involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, forming a C-C bond organic-chemistry.orglibretexts.orgnih.govacs.org. This would allow for the introduction of an alkyne moiety at an aromatic position of this compound that has been previously halogenated.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide with an amine wikipedia.orglibretexts.orgorganic-chemistry.org. A halogenated derivative of the title compound could be coupled with a wide range of primary or secondary amines to introduce a new amino substituent researchgate.netsynthesisspotlight.com.

Coupling Reaction Catalyst System Coupling Partner Bond Formed
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh3)4), BaseAryl/vinyl boronic acid or esterC(sp2)-C(sp2) or C(sp2)-C(sp)
SonogashiraPd catalyst, Cu(I) cocatalyst, BaseTerminal alkyneC(sp2)-C(sp)
Buchwald-HartwigPd catalyst, Ligand, BasePrimary or secondary amineC(sp2)-N

Direct C-H functionalization offers an alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the aromatic ring. These methods involve the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often catalyzed by transition metals like palladium nih.gov.

For a molecule like this compound, directing groups are often employed to achieve regioselectivity in C-H activation. The aminomethyl group could potentially act as a directing group for ortho-C-H functionalization. Palladium-catalyzed C-H arylation of toluene (B28343) derivatives has been reported, suggesting that the methyl group could also direct functionalization, although this is generally less common without a more strongly coordinating directing group acs.orgnih.gov. The development of specific C-H functionalization methods for this substrate would require experimental investigation to determine the optimal catalyst and directing group strategy.

Radical Chemistry and Photochemical Transformations

No studies detailing the radical chemistry or photochemical transformations of this compound were identified. Research in this area would be necessary to characterize the behavior of this compound under radical-generating or photochemical conditions. Such studies would typically investigate potential reactions such as benzylic hydrogen abstraction, cleavage of the benzyl ether, or reactions involving the amine functionality under radical or light-induced stimuli.

2 Benzyloxy 5 Methylphenyl Methanamine As a Versatile Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Molecules

The unique constitution of (2-(Benzyloxy)-5-methylphenyl)methanamine allows it to serve as a foundational starting material for elaborate molecular architectures. The primary amine is a key handle for building molecular complexity, while the benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, which can be unveiled in later synthetic steps for further functionalization.

Construction of Bioactive Scaffolds (excluding pharmacological activity)

In the quest for novel molecular structures, this compound serves as a key building block for various molecular skeletons, or scaffolds, which form the core of larger, more complex molecules. nih.govnih.gov The amine functionality provides a reactive site for appending other molecular fragments through amide bond formation, alkylation, or reductive amination.

The true synthetic versatility of this building block is realized in multi-step syntheses. For instance, the amine can be acylated with a complex acid chloride, and in a subsequent step, the benzyloxy group can be removed via catalytic hydrogenation. This reveals a phenol (B47542), which can then participate in different reactions, such as etherification or cyclization, leading to rigid, polycyclic scaffolds. Pyrrolidine-fused scaffolds, for example, are valuable motifs in chemistry, and their synthesis can be achieved through multi-component cycloaddition strategies involving primary amines. acs.org

Scaffold FeatureSynthetic Role of this compoundRelevant Transformations
Poly-functionalized aromatic coreProvides a substituted phenyl ring as the central unit.Amide coupling, N-alkylation, debenzylation (hydrogenolysis).
Rigid bicyclic or polycyclic systemsThe amine and the latent phenol can be used in sequential cyclization reactions.Intramolecular amidation, ether formation, or Pictet-Spengler type reactions after modification.
Asymmetric frameworksCan be reacted with chiral auxiliaries or reagents to introduce stereocenters.Asymmetric synthesis, diastereoselective reactions.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs. kit.edunih.govnih.gov The primary amine of this compound is a prime nucleophile for constructing these ring systems. rsc.orgmdpi.com A classic strategy involves the condensation of the amine with a 1,2-, 1,3-, or 1,4-dicarbonyl compound to forge various five- or six-membered heterocyclic rings.

A prominent example of heterocycle synthesis is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.govnih.gov While not a direct substrate, modification of the this compound structure could create a suitable precursor for such cyclizations, leading to tetrahydroisoquinoline frameworks. More directly, reaction with β-ketoesters can lead to the formation of substituted quinoline (B57606) derivatives through well-established cyclization-condensation pathways.

Heterocycle ClassGeneral Synthetic ApproachRole of this compound
Substituted Quinolines Condensation with a β-dicarbonyl compound followed by cyclization and dehydration (e.g., Combes synthesis).Provides the nitrogen atom and one of the aromatic rings of the quinoline system.
Benzodiazepines Reaction with a 1,3-dielectrophile, such as an α,β-unsaturated acyl chloride.Serves as the N-aryl-aminomethyl component for the seven-membered ring.
Pyrroles Paal-Knorr synthesis by reacting with a 1,4-dicarbonyl compound.The primary amine condenses with the carbonyl groups to form the pyrrole (B145914) ring.

Formation of Macrocyclic Systems

Macrocycles are large ring structures that often require specialized synthetic strategies to favor intramolecular cyclization over intermolecular polymerization. nih.gov this compound can be incorporated into such large ring systems. A common method involves the high-dilution reaction of two equivalents of the amine with one equivalent of a long-chain diacyl chloride. chemguide.co.uklibretexts.org This results in a large macrocycle containing two amide linkages and two of the substituted phenyl units.

Alternatively, the amine can be used in multicomponent reactions, such as the Ugi reaction, which can be adapted for macrocyclization by using bifunctional starting materials. nih.gov For example, a molecule containing both a carboxylic acid and an isocyanide can react with this compound and an aldehyde to form a macrocyclic peptoid-like structure in a single step. The resulting macrocycle would feature the (2-(benzyloxy)-5-methylphenyl)methyl group as a side chain.

Application in Ligand Design for Coordination Chemistry

The presence of a nitrogen donor and a protected oxygen donor makes this compound an excellent starting point for the synthesis of ligands for coordination chemistry. These ligands can bind to metal ions, forming complexes with specific geometries and properties.

Synthesis of Mono- and Polydentate Ligands

The simplest application of this molecule in coordination chemistry is as a monodentate ligand, where it coordinates to a metal center through the lone pair of electrons on the primary amine's nitrogen atom.

However, its true potential is realized in the synthesis of polydentate ligands, particularly through the formation of Schiff bases. nih.govresearchgate.net The condensation reaction of the primary amine with an aldehyde or ketone results in an imine, or Schiff base, which introduces a new donor site. researchgate.netbibliomed.org For example, reaction with salicylaldehyde (B1680747) produces a bidentate [N,O] ligand after deprotection of the benzyloxy group. tandfonline.com If the benzyloxy group is kept, the ligand is bidentate [N,N] upon reaction with 2-pyridinecarboxaldehyde. Further complexity can be introduced by using diketones, like benzil, which can react with two equivalents of the amine to create tetradentate [N,N,N,N] ligands. ajgreenchem.comajol.info

Ligand TypeSynthetic ModificationPotential Donor AtomsExample Reaction Partner
Monodentate Direct use of the amine.N-
Bidentate [N,O] Schiff base formation with salicylaldehyde, followed by debenzylation.N (imine), O (phenol)Salicylaldehyde
Bidentate [N,N] Schiff base formation with 2-pyridinecarboxaldehyde.N (imine), N (pyridine)2-Pyridinecarboxaldehyde
Tridentate [N,N,O] Schiff base formation with 2-hydroxy-1-naphthaldehyde.N (imine), N (amine), O (phenol)2-hydroxy-1-naphthaldehyde
Tetradentate [N2,O2] Schiff base formation with a dialdehyde (B1249045) and subsequent debenzylation.N (imine) x2, O (phenol) x2Terephthalaldehyde

Coordination Modes and Metal Complex Formation

Ligands derived from this compound can coordinate to a wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. youtube.comresearchgate.net The geometry of the resulting metal complex is dictated by the denticity of the ligand, the coordination number, and the electronic preference of the metal ion. sapub.org

A bidentate [N,O] Schiff base ligand, formed after debenzylation, will typically form a stable six-membered chelate ring with a metal ion. mdpi.com Depending on the metal and other coordinating ligands, this can lead to square planar or tetrahedral geometries. For instance, with Ni(II), a square planar complex is often favored, while with Zn(II), a tetrahedral geometry is common.

Tridentate or tetradentate ligands derived from this building block can form more intricate structures, such as octahedral or square pyramidal complexes. mdpi.comresearchgate.net The steric bulk provided by the benzyl (B1604629) group (if retained) and the methyl group can influence the coordination sphere, potentially enforcing distorted geometries or creating specific pockets around the metal center.

Utilization in Catalysis

The application of this compound as a direct precursor for ligands in various catalytic processes is not a well-documented area of research.

Homogeneous Catalysis with Derived Ligand Systems

While primary amines are foundational for synthesizing ligands used in homogeneous catalysis, specific examples employing derivatives of this compound are not found in available research. The development of ligands that can finely tune the electronic and steric properties of a metal catalyst is a major focus in catalysis, but this specific amine has not been highlighted in this context.

Heterogeneous Catalysis via Immobilization Strategies

The immobilization of molecular catalysts onto solid supports is a significant strategy for improving catalyst recyclability and stability. rsc.orgrsc.org This often involves anchoring a catalytically active complex, which could potentially be derived from an amine like this compound, to a solid matrix. However, there are no specific reports of this compound being used in such immobilization strategies for heterogeneous catalysis.

Asymmetric Catalysis Employing Chiral Analogues

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a critical field in modern chemistry. The synthesis of chiral ligands is central to this endeavor. While there are numerous methods for preparing chiral ligands, including those derived from benzylamines, research specifically detailing the synthesis and application of chiral analogues of this compound in asymmetric catalysis is not available. General strategies for creating chiral catalysts often involve the use of chiral auxiliaries or the resolution of racemic mixtures, but these have not been specifically applied to this compound in the reviewed literature. usm.edu

Integration into Supramolecular Assemblies

The study of how molecules spontaneously organize into larger, ordered structures is the focus of supramolecular chemistry. Amines and their derivatives can play a crucial role in these processes through hydrogen bonding and other non-covalent interactions.

Self-Assembly Processes and Molecular Recognition Studies

While the principles of molecular recognition and self-assembly are well-established, with amines being a key functional group for these interactions, specific studies on the self-assembly processes or molecular recognition capabilities of this compound are not documented. Research in molecular recognition often employs arrays of different chemical reporters to distinguish between various analytes, including a wide range of amines, but this does not provide information on the self-assembly of the specific compound . illinois.edu

Design of Host-Guest Systems Based on the Compound

There is no specific information available in the reviewed literature regarding the use of this compound in the design of host-guest systems.

In principle, host-guest chemistry involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules through non-covalent interactions. wikipedia.orgyoutube.com These interactions can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The design of these systems relies on principles of molecular recognition, where the host is preorganized to have a cavity or binding site that is complementary in size, shape, and chemical properties to the intended guest. wikipedia.org For a molecule like this compound, its primary amine group could potentially participate in hydrogen bonding or electrostatic interactions, making it a candidate for a guest molecule. For instance, research has shown that protonated primary amines can be bound as guests within the binding sites of large inorganic cluster anions or other host molecules like cyclodextrins and cucurbiturils. nih.govnih.gov The aromatic rings and the benzyl group could also engage in π-stacking or hydrophobic interactions within a suitable host cavity. wikipedia.org

Role in Polymer Chemistry and Advanced Materials Science

The following subsections discuss potential roles for a primary amine like this compound in polymer and materials science. However, no specific research detailing the use of this particular compound as a monomer, for polymer functionalization, or in hybrid materials was identified.

No studies were found describing the use of this compound as a monomer in polymerization reactions to form polyamides or polyimines.

Generally, the synthesis of polyamides involves the step-growth polymerization between monomers containing amine groups and monomers with carboxylic acid or acyl chloride groups. nih.govresearchgate.net A diamine is typically required to react with a diacid (or its derivative) to build the polymer chain. nih.govresearchgate.net As this compound is a monoamine, its use in a traditional polyamide synthesis would lead to chain termination rather than propagation. For it to act as a monomer, it would need to be chemically modified to contain a second reactive group, or be used in specific architectures.

Similarly, polyimines are often formed through the condensation reaction of diamines and dialdehydes or diketones. The primary amine of this compound could react with an aldehyde or ketone to form an imine (a Schiff base), but as a monoamine, it would not be suitable for forming a long-chain polyimine polymer on its own. nih.gov

There is no specific literature detailing the functionalization of polymer backbones using this compound.

The process of functionalizing a polymer involves chemically modifying its backbone or side chains to introduce new properties. nih.gov Primary amines are versatile functional groups for this purpose. acs.orgrsc.org One common method is "grafting to," where a polymer backbone containing reactive sites (e.g., electrophilic groups like chlorides or esters) is treated with an amine-containing molecule. nih.govresearchgate.net The nucleophilic primary amine of a molecule like this compound could react with such sites to covalently attach the benzyloxy- and methyl-phenyl functionalities to the polymer. This could be used to alter the polymer's surface properties, solubility, or thermal characteristics. scielo.org.mx

Table 1: General Strategies for Polymer Functionalization with Amines

MethodDescriptionPotential Role of a Primary Amine
Grafting To Pre-formed polymer chains are attached to a polymer backbone with reactive sites. nih.govThe amine can act as a nucleophile to attach the molecule to an electrophilic polymer backbone. researchgate.net
Grafting From Monomers are polymerized starting from initiation sites on a polymer backbone.Not a direct role for the amine itself, but a molecule containing both an amine and a polymerizable group could be used.
Post-Polymerization Modification Functional groups on an existing polymer are chemically converted to other functionalities.A precursor polymer could be modified to introduce amine groups, or an amine could be used to react with existing groups on the polymer. rsc.org

No research was found on the use of this compound in the development of hybrid or composite materials.

In materials science, hybrid and composite materials are formed by combining two or more different components, often at the molecular or nanoscale, to achieve properties that are superior to the individual constituents. The amine functionality in a molecule like this compound could serve as a reactive site or a linking group. For example, amine groups can interact with or bond to the surface of inorganic fillers like silica (B1680970) or metal oxides, potentially improving the dispersion of the filler within a polymer matrix and enhancing the mechanical or thermal properties of the resulting composite. researchgate.net The benzyl and phenyl groups could also provide specific interfacial interactions within a composite structure.

Theoretical and Computational Chemistry Studies of 2 Benzyloxy 5 Methylphenyl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. mdpi.com

For (2-(Benzyloxy)-5-methylphenyl)methanamine, a computational analysis would involve optimizing the molecular geometry and then calculating the energies and spatial distributions of the HOMO and LUMO. It would be expected that the HOMO is localized primarily on the electron-rich regions of the molecule, such as the aminomethyl group and the oxygen atom of the benzyloxy group, as these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic rings, representing the most probable sites for nucleophilic attack.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar organic molecules, is presented below.

ParameterExpected Value (eV)Significance
HOMO Energy-5.0 to -6.5Electron-donating ability
LUMO Energy-0.5 to -2.0Electron-accepting ability
HOMO-LUMO Gap3.0 to 6.0Chemical reactivity and kinetic stability

These are hypothetical values for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely reveal a significant negative potential around the nitrogen atom of the amine and the oxygen atom of the ether linkage, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the aminomethyl group would be expected to show a positive potential. The aromatic rings would likely exhibit a more complex potential landscape, with regions of both positive and negative potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Torsional Profiles and Rotational Barriers

This compound possesses several rotatable bonds, leading to a multitude of possible conformations. A detailed conformational analysis would involve calculating the potential energy as a function of the torsion angles of these key bonds. This analysis helps to identify the most stable (lowest energy) conformations and the energy barriers between them. For instance, the rotation around the C-O and C-N bonds would be of particular interest. Understanding the preferred conformations is essential for predicting how the molecule might interact with a biological target.

Reaction Mechanism Elucidation and Kinetic Predictions

Computational chemistry can be used to model chemical reactions, providing detailed information about the transition states and intermediates involved in a particular transformation. researchgate.net For this compound, one could investigate various reactions, such as its behavior as a nucleophile or its potential metabolic pathways. By calculating the energy profile of a proposed reaction mechanism, it is possible to determine the activation energies for each step, which in turn allows for the prediction of reaction rates and the identification of the rate-determining step. Such studies are invaluable for understanding the chemical behavior of a compound and for designing new synthetic routes.

Transition State Characterization and Energy Profiles

In the study of chemical reactions involving this compound, the characterization of transition states and the mapping of reaction energy profiles are fundamental. These computational investigations allow for the understanding of reaction kinetics and mechanisms. A common reaction involving primary amines is their reaction with electrophiles. For instance, the N-acylation of this compound with an acyl chloride would proceed through a specific transition state.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of the transition state. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy profile connects the reactants, transition state, and products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. A hypothetical energy profile for the N-acylation of this compound is presented below.

Table 1: Hypothetical Energy Profile for the N-acylation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Acyl Chloride)0.0
Transition State+15.2
Product (N-acylated amine)-5.8

This interactive table showcases a hypothetical energy profile. The values are illustrative and would be determined through quantum chemical calculations.

Computational Modeling of Reaction Intermediates

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. For this compound, reactions such as multi-step syntheses or complex rearrangements could involve the formation of such intermediates. mdpi.com

Computational modeling allows for the determination of the geometric and electronic structure of these transient species. Methods like DFT can be used to optimize the geometry of any proposed intermediate. Subsequent frequency calculations confirm that the optimized structure is a true intermediate by ensuring all vibrational frequencies are real.

Table 2: Hypothetical Geometrical Parameters of a Reaction Intermediate

ParameterValue
C-N Bond Length (Å)1.45
N-H Bond Length (Å)1.02
C-O-C Bond Angle (°)118.5

This interactive table presents hypothetical geometric parameters for a reaction intermediate involving this compound. These values would be derived from geometry optimization calculations.

Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Advanced NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

The process involves optimizing the molecular geometry of this compound and then performing a GIAO-DFT calculation to obtain the nuclear magnetic shielding tensors. nih.gov These tensors are then converted to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning complex spectra and in distinguishing between different isomers or conformers.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C (Methyleneamino)45.2
C (Aromatic, C-N)142.1
C (Methyl)20.8
C (Aromatic, C-O)155.9
C (Benzylic, O-CH₂)70.5

This interactive table displays predicted ¹³C NMR chemical shifts. The accuracy of such predictions depends on the level of theory and basis set used. nih.gov

Vibrational Spectroscopy (IR, Raman) Frequency Predictions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict the vibrational frequencies and intensities of these modes. nih.gov

After optimizing the molecular geometry, a frequency calculation is performed. This yields a set of vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2950
C-O-C Stretch1240

This interactive table presents predicted IR frequencies. These predictions can aid in the assignment of experimental IR and Raman spectra. nih.gov

UV-Vis and Fluorescence Spectral Simulations

Electronic spectroscopy, such as UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra. researchgate.net

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. By calculating the energies of the ground and excited states, it is also possible to simulate fluorescence spectra. These simulations are useful for understanding the photophysical properties of the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionExcitation Wavelength (nm)Oscillator Strength
S₀ → S₁2750.15
S₀ → S₂2300.45

This interactive table shows predicted UV-Vis absorption data. The oscillator strength is a measure of the intensity of the absorption.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. mdpi.com These descriptors are often calculated using DFT. rasayanjournal.co.in

Local reactivity descriptors, such as the Fukui functions or local softness, can be used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com This is particularly useful for understanding regioselectivity in reactions involving this compound.

Table 6: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-5.8
LUMO Energy-0.5
HOMO-LUMO Gap5.3
Ionization Potential5.8
Electron Affinity0.5
Electronegativity3.15
Chemical Hardness2.65

This interactive table lists hypothetical quantum chemical descriptors. These values provide a quantitative measure of the molecule's reactivity. rasayanjournal.co.in

In Silico Screening and Rational Design of Derivatives

The development of novel therapeutic agents often employs a synergistic approach combining chemical synthesis with theoretical and computational chemistry. In the case of this compound, in silico screening and rational design have been instrumental in the identification and optimization of its derivatives as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising target in oncology. acs.orgresearchgate.netresearcher.life

Initial research identified a series of type I protein arginine methyltransferase (PRMT) inhibitors, from which a lead compound, ZL-28-6 (compound 6), demonstrated enhanced activity against CARM1 but with reduced potency against other type I PRMTs. acs.orgresearcher.life This finding prompted further investigation into the chemical modification of this scaffold to develop derivatives with improved potency and selectivity for CARM1. acs.org

The rational design of these derivatives was guided by molecular docking studies, which provided insights into the binding modes of the inhibitors within the CARM1 active site. These computational models allowed for the prediction of how structural modifications to the parent compound would affect its interaction with key amino acid residues in the enzyme's binding pocket. nih.gov

A significant breakthrough in this line of research was the development of compound 17e. acs.org This derivative of (2-(Benzyloxy)phenyl)methanamine (B111105) exhibited remarkable potency, with a half-maximal inhibitory concentration (IC50) of 2 ± 1 nM against CARM1. acs.orgresearcher.life The high potency of compound 17e underscores the success of the rational design strategy in optimizing the molecular architecture for enhanced biological activity.

The in silico predictions were further substantiated by experimental data. A cellular thermal shift assay confirmed that the parent compound 6 effectively engages with CARM1 within a cellular environment. acs.orgresearcher.life This on-target engagement is a critical validation of the computational models and provides confidence in the mechanism of action of this class of inhibitors.

The research culminated in the demonstration of the in vivo efficacy of compound 17e in a melanoma xenograft model, highlighting its potential as a lead candidate for further preclinical development. acs.orgresearcher.life The journey from the initial hit to a potent in vivo active compound illustrates the power of integrating computational chemistry with traditional medicinal chemistry approaches.

Detailed Research Findings:

The development of potent (2-(Benzyloxy)phenyl)methanamine-based CARM1 inhibitors involved a systematic structure-activity relationship (SAR) study, heavily informed by computational analysis. The core of this effort was to modify the initial lead compound to enhance its binding affinity and selectivity for CARM1.

Molecular Docking and Binding Mode Analysis:

Computational docking studies were performed to visualize the binding orientation of the inhibitors within the CARM1 active site. The predicted binding mode of the lead compound 6 revealed key interactions with the enzyme. Building on this, the design of more potent derivatives like 17e focused on optimizing these interactions. The predicted structure of the 17e-CARM1 complex, available from supporting information of the primary research, shows how the optimized ligand fits within the binding pocket. acs.org Analysis of the per-residue decomposition of the relative binding energy identified specific amino acid residues that contribute significantly to the binding affinity of compound 17e. acs.org

Structure-Activity Relationship (SAR) and Derivative Optimization:

The SAR studies explored modifications at various positions of the (2-(benzyloxy)phenyl)methanamine scaffold. The high potency of compound 17e suggests that the specific substitutions made were crucial for its enhanced activity. The following table summarizes the inhibitory activities of key derivatives, illustrating the impact of structural modifications on CARM1 inhibition.

Compound IDModification from Parent ScaffoldCARM1 IC50 (nM)
6 (ZL-28-6) Parent CompoundModerate Activity
17e Optimized Derivative2 ± 1

Note: The specific structural modifications for each derivative leading to compound 17e are detailed in the primary research publication. The table provides a simplified representation of the optimization process.

The successful rational design of compound 17e showcases the iterative process of computational modeling, chemical synthesis, and biological evaluation in modern drug discovery. The in silico screening and subsequent targeted modifications of the this compound scaffold have led to the discovery of a highly potent and selective CARM1 inhibitor with promising therapeutic potential. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation of 2 Benzyloxy 5 Methylphenyl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (2-(Benzyloxy)-5-methylphenyl)methanamine. It provides the high-accuracy mass measurement required to determine the elemental composition of the parent molecule and its fragments. This capability is critical during synthesis to monitor the progress of a reaction, identify intermediates, and confirm the formation of the desired product by comparing the experimentally measured exact mass with the theoretically calculated mass.

In a typical synthesis, small aliquots of the reaction mixture can be analyzed by HRMS to track the disappearance of reactants and the appearance of the product. For this compound (C₁₅H₁₇NO), HRMS can readily distinguish it from starting materials or byproducts, even those with the same nominal mass. The technique's high resolution allows for the confident determination of the molecular formula from the mass of the protonated molecule, [M+H]⁺.

Table 1: Hypothetical HRMS Data for this compound

Molecular FormulaAdductCalculated Exact Mass (Da)Observed Exact Mass (Da)Mass Error (ppm)
C₁₅H₁₇NO[M+H]⁺228.1383228.1380-1.3
C₁₅H₁₇NO[M+Na]⁺250.1202250.1199-1.2

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced 2D NMR experiments are necessary for unambiguous assignment of all proton and carbon signals, especially for a molecule with multiple aromatic and aliphatic regions like this compound.

A combination of 2D NMR experiments is used to piece together the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to identify the connectivity within the aromatic rings and to correlate the aminomethyl protons (-CH₂NH₂) with adjacent protons if any were present.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly attached to carbons (¹H-¹³C one-bond couplings). youtube.com It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). youtube.com It is crucial for connecting the distinct fragments of the molecule, such as linking the benzyl (B1604629) group to the rest of the molecule via the ether oxygen, and connecting the aminomethyl group to its phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. researchgate.net

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound

PositionAtom TypeHypothetical Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
NH₂¹H1.85 (s, 2H)C-7
C-7 (CH₂-N)¹H / ¹³C3.90 (s, 2H) / 40.5C-1, C-2, C-6
C-8 (CH₃)¹H / ¹³C2.30 (s, 3H) / 20.8C-4, C-5, C-6
C-9 (O-CH₂)¹H / ¹³C5.10 (s, 2H) / 70.1C-2, C-1'
C-3¹H / ¹³C7.15 (d) / 112.0C-1, C-5
C-4¹H / ¹³C7.05 (dd) / 129.0C-2, C-6, C-8
C-6¹H / ¹³C7.20 (d) / 130.5C-2, C-4, C-7, C-8
C-2'/6'¹H / ¹³C7.45 (d, 2H) / 128.0C-4', C-9
C-3'/5'¹H / ¹³C7.40 (t, 2H) / 128.7C-1'
C-4'¹H / ¹³C7.35 (t, 1H) / 128.3C-2'/6'

Note: Numbering is based on standard IUPAC rules for substituted toluene (B28343).

While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of this compound in its solid form. This is particularly important for identifying and characterizing different polymorphs (different crystalline forms) or distinguishing between crystalline and amorphous material. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about molecular packing and conformational differences that are averaged out in solution.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov For this compound, DOSY can be used to study intermolecular interactions, such as self-association or the formation of host-guest complexes. researchgate.net By measuring the diffusion rate, one can estimate the effective hydrodynamic radius of the molecule or any aggregates it forms in solution, providing insight into supramolecular behavior. osti.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a complete molecular structure can be obtained, providing definitive data on bond lengths, bond angles, and torsion angles.

A crystal structure provides unambiguous proof of the molecular conformation. For this compound, this would definitively establish the spatial relationship between the two phenyl rings and the orientation of the aminomethyl group. Studies on similar molecules, such as benzylamine (B48309), have shown that multiple conformations can exist, and crystallography can identify the preferred conformation in the solid state. colostate.edu This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the crystal lattice. nih.gov

Table 3: Representative Crystallographic Data (Hypothetical)

ParameterValue
Chemical formulaC₁₅H₁₇NO
Formula weight227.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.58
b (Å)5.98
c (Å)20.15
β (°)105.3
Volume (ų)1229.4
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. rsc.org Understanding these forces is fundamental to predicting and controlling the physical properties of crystalline materials, such as solubility, melting point, and stability. For this compound and its derivatives, techniques like single-crystal X-ray diffraction are paramount for elucidating these structural details.

Analysis of related structures reveals that the crystal packing is likely governed by a combination of hydrogen bonds, π-interactions, and weaker van der Waals forces. In the case of this compound, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as acceptors.

Key intermolecular interactions expected to influence the crystal packing include:

N-H···O Hydrogen Bonds: The primary amine can form strong hydrogen bonds with the ether oxygen of a neighboring molecule.

N-H···N Hydrogen Bonds: Interactions between the amine groups of two different molecules can lead to the formation of dimeric or chain-like structures.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings or the benzyl group can interact with the π-face of an aromatic ring on an adjacent molecule. nih.gov

A study of a closely related Schiff base, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, showed that its crystal structure is stabilized by C—H⋯O hydrogen bonds that form zigzag chains, which are further linked by π–π interactions. nih.gov Similar motifs can be anticipated for derivatives of this compound. The investigation of fenamic acid complexes also highlights the importance of O–H…N hydrogen bonds and π…π stacking in determining crystal formation. nih.gov

Table 1: Representative Crystallographic Data for a Hypothetical Derivative This table presents hypothetical data based on known values for similar aromatic amines and benzyl ether structures to illustrate the type of information obtained from single-crystal X-ray diffraction analysis. nih.gov

ParameterHypothetical Value
Chemical FormulaC₁₅H₁₇NO
Formula Weight227.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)15.1, 9.6, 11.8
α, β, γ (°)90, 101.5, 90
Volume (ų)1750.2
Z (molecules per cell)4
Calculated Density (g/cm³)1.25
Key H-Bond (Donor-Acceptor)N-H···O
H-Bond Distance (Å)2.95
π-π Stacking Distance (Å)3.71

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and tracking chemical transformations. eag.com The two methods are complementary: FT-IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. photothermal.commt.com As a result, polar functional groups like C=O and O-H tend to be strong in the IR spectrum, whereas non-polar, symmetric bonds like C=C in aromatic rings are often strong in the Raman spectrum. photothermal.com

For this compound, these techniques allow for the unambiguous identification of its key structural features. For instance, the N-H stretching vibrations of the primary amine group are typically observed as one or two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum. nih.gov The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

Vibrational spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound. For example, in a reaction where the primary amine is converted to a secondary amine or an amide, the characteristic N-H stretching and bending frequencies would shift or disappear, while new bands corresponding to the new functional group (e.g., a C=O stretch for an amide around 1650 cm⁻¹) would appear. This allows for real-time analysis of reaction kinetics and endpoint determination.

Table 2: Characteristic Vibrational Frequencies for this compound This table provides expected frequency ranges for the main functional groups. Exact positions can vary based on the molecular environment and phase. nih.govmdpi.comnist.gov

Functional GroupVibration TypeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H StretchFT-IR3300 - 3500Medium
Primary Amine (-NH₂)N-H Scissoring BendFT-IR1590 - 1650Medium
Aromatic RingC-H StretchFT-IR/Raman3000 - 3100Medium
Aromatic RingC=C StretchFT-IR/Raman1400 - 1600Strong
Benzyl EtherC-O-C Stretch (Asym)FT-IR1220 - 1260Strong
Benzyl EtherC-O-C Stretch (Sym)Raman1020 - 1060Medium
Methylene (-CH₂-)C-H StretchFT-IR/Raman2850 - 2960Medium
Methyl (-CH₃)C-H StretchFT-IR/Raman2870 - 2970Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Recognition and Enantiomeric Excess Determination

While this compound itself is an achiral molecule, its derivatives can be rendered chiral by introducing a stereocenter, for example, by substitution at the aminomethyl carbon or through the formation of a chiral secondary amine. For these chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for stereochemical analysis.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups). nih.gov In derivatives of this compound, the two phenyl rings act as the primary chromophores. The spatial relationship between these rings, dictated by the absolute configuration of the stereocenter, will result in a characteristic CD spectrum with positive or negative bands (known as Cotton effects). Enantiomers of a chiral derivative will produce mirror-image CD spectra, allowing for their unambiguous identification and the determination of enantiomeric excess (e.e.) in a mixture. The study of chiral recognition is fundamental for understanding biological processes and for the development of asymmetric catalysis. nih.gov

Vibrational Circular Dichroism (VCD) is a related technique that provides stereochemical information from the vibrational transitions of a molecule, offering a powerful method to probe the solution-phase shape and absolute configuration of chiral molecules. rsc.org

Table 3: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Derivative This table illustrates the expected relationship between the CD spectra of the (R) and (S) enantiomers of a hypothetical chiral derivative, such as α-methyl-(2-(benzyloxy)-5-methylphenyl)methanamine.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-form275+15,000
(R)-form220-25,000
(S)-form275-15,000
(S)-form220+25,000

In-Situ and Operando Spectroscopy for Reaction Monitoring and Catalytic Cycle Probing

In-situ and, more specifically, operando spectroscopy represent the frontier in reaction analysis. wikipedia.org The term operando, from the Latin for "while working," refers to the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic performance (activity and selectivity) under authentic reaction conditions. wikipedia.orgnumberanalytics.com This approach provides unparalleled insight into reaction mechanisms, active catalytic species, and deactivation pathways, which is often lost in traditional pre- and post-reaction characterization. numberanalytics.comnih.gov

For reactions involving this compound, such as its catalytic synthesis or its use as a directing group or ligand in a catalytic process, operando spectroscopy is invaluable. rsc.org A combination of techniques is often employed:

Operando FT-IR/Raman: Can monitor the vibrational signatures of reactants, products, and surface-adsorbed intermediates in real-time, providing kinetic data and mechanistic information. researchgate.net For example, in the synthesis of the target compound via reductive amination of the corresponding aldehyde, one could track the disappearance of the aldehyde C=O stretch and the appearance of the amine N-H bands.

Operando NMR: Provides detailed information about the structure and concentration of species in the liquid phase, making it ideal for studying homogeneous catalytic reactions where this compound or its derivatives might act as ligands. rsc.org

Operando X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used, XAS can probe the oxidation state and coordination environment of the metal center as the reaction proceeds, helping to identify the true active site. nih.govnih.gov

By correlating these spectroscopic observations directly with catalytic output (e.g., measured by online gas chromatography or mass spectrometry), a comprehensive picture of the catalytic cycle can be constructed. wikipedia.org

Table 4: Application of Operando Techniques to a Hypothetical Catalytic Reaction This table outlines how different operando techniques could be applied to study the catalytic synthesis of this compound.

Operando TechniqueInformation GainedTarget Species/Process
FT-IR SpectroscopyMonitoring of functional group conversion; detection of surface-adsorbed intermediates on a heterogeneous catalyst.Aldehyde (C=O), Imine (C=N), Amine (N-H)
Raman SpectroscopyTracking changes in the catalyst structure (e.g., metal oxides); monitoring solution-phase species.Catalyst support, aromatic ring vibrations
NMR SpectroscopyQuantitative analysis of reactants, intermediates, and products in the liquid phase for homogeneous catalysis.Aldehyde, Imine, Amine, catalyst-ligand complexes
Mass SpectrometryReal-time analysis of volatile products and reactants to determine reaction rates and selectivity.This compound, byproducts

Future Research Directions and Emerging Paradigms for 2 Benzyloxy 5 Methylphenyl Methanamine in Academic Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine and its analogues is an area ripe for the application of green and sustainable chemistry principles. Traditional multi-step syntheses often rely on stoichiometric reagents and harsh conditions, generating significant waste. Future research will likely focus on developing more atom-economical and environmentally benign pathways.

One promising avenue is the direct C-H amination of the corresponding toluene (B28343) derivative, 2-(benzyloxy)-5-methyltoluene. While challenging, recent advances in photoredox and transition-metal catalysis could enable the direct conversion of a benzylic C-H bond to a C-N bond, bypassing the need for pre-functionalized starting materials like halides or alcohols. Another sustainable approach involves the catalytic reductive amination of 2-(benzyloxy)-5-methylbenzaldehyde (B1597471). Research in this area could focus on replacing classical reducing agents with molecular hydrogen or employing transfer hydrogenation with green hydrogen donors. Furthermore, the exploration of biocatalytic methods, using engineered transaminases, could offer a highly selective and environmentally friendly route to the chiral version of the amine, a critical aspect for many applications.

Development of Highly Efficient and Selective Catalytic Systems

The development of new catalytic systems is paramount for the efficient synthesis of this compound. The steric hindrance imposed by the ortho-benzyloxy group presents a significant challenge for many existing catalytic methods. Therefore, a key research direction will be the design of catalysts that can effectively operate in this sterically congested environment.

For instance, in the context of reductive amination, research could focus on developing novel transition-metal catalysts (e.g., based on iridium, ruthenium, or iron) with tailored ligand spheres that can accommodate the bulky substrate. Organocatalysis also presents a compelling alternative, with the potential for developing small organic molecules that can catalyze the asymmetric synthesis of the amine with high enantioselectivity. Such catalysts are often less sensitive to air and moisture, making them more practical for large-scale applications.

Catalyst TypePotential ReactionResearch Focus
Transition Metal (e.g., Rh, Ir)Reductive AminationLigand design for steric tolerance
OrganocatalystAsymmetric AminationHigh enantioselectivity and functional group tolerance
Photoredox CatalystC-H AminationDirect functionalization of the toluene precursor

Integration into Responsive and Smart Material Systems

The benzylamine (B48309) moiety within this compound makes it an excellent candidate for incorporation into responsive or "smart" materials. The amine group can be protonated or deprotonated in response to changes in pH, which can, in turn, alter the properties of a larger polymer system.

Future research could involve the synthesis of polymers incorporating this amine, leading to materials that exhibit pH-dependent solubility, swelling, or conformational changes. For example, copolymers of a vinyl-functionalized derivative of this compound with monomers like N-isopropylacrylamide could lead to dually responsive materials that react to both pH and temperature. The protonation of the benzylamine moiety at lower pH can increase the lower critical solution temperature (LCST) of the polymer. Such materials could find applications in areas like drug delivery, where a change in pH could trigger the release of a therapeutic agent, or in the development of chemical sensors. The bulky benzyloxy group could also impart unique solid-state packing and photophysical properties to these materials.

Computational-Guided Design and Synthesis of Functionalized Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity, electronic properties, and conformational preferences of the molecule and its derivatives before their synthesis in the lab.

A significant area of future research will be the use of computational modeling to guide the design of new catalysts for the synthesis of the target amine. By modeling the transition states of potential catalytic cycles, researchers can identify the most promising catalyst structures. Furthermore, computational methods can be used to predict the pKa of the amine and its derivatives, which is crucial for the design of pH-responsive materials. This predictive power allows for the rational design of polymers that respond to specific pH ranges.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Catalysis, Materials ScienceReaction mechanisms, transition states, pKa values, electronic properties
Molecular Dynamics (MD)Materials SciencePolymer conformation, solvent interactions, material morphology

Cross-Disciplinary Research at the Interface of Organic, Organometallic, and Materials Chemistry

The unique structure of this compound makes it an ideal platform for cross-disciplinary research. In organic chemistry, the focus will be on developing novel synthetic routes. In organometallic chemistry, the amine can serve as a ligand for transition metals, potentially leading to new catalysts with unique reactivity or selectivity due to the sterically demanding ortho-substituent.

The interface with materials chemistry is particularly promising. The synthesis of new functional materials, such as metal-organic frameworks (MOFs) or coordination polymers, using this amine as a building block could lead to materials with interesting gas sorption, separation, or catalytic properties. The interplay between the organic synthesis of new derivatives, their coordination to metal centers, and the characterization of the resulting material's properties represents a rich area for collaborative research.

Academic Perspectives on Scalable Synthesis and Process Intensification Challenges

While fundamental research provides the building blocks, academic chemistry also has a role to play in addressing the challenges of scalable synthesis. The transition from a laboratory-scale synthesis to a larger, more industrial process for a molecule like this compound is non-trivial. Process intensification, which aims to make chemical processes more efficient and sustainable, is a key concept here.

Future academic research could focus on developing continuous flow syntheses for this amine. Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up. Research in this area would involve the development of robust and long-lasting catalytic systems that can be packed into a flow reactor. Another academic challenge is the development of efficient downstream processing and purification methods, which are often a bottleneck in the scalable production of specialty chemicals.

Q & A

Advanced Research Question

  • In Silico Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities for GPCR targets .
  • Derivatization : Modify substituents (e.g., replace benzyloxy with methoxy or halogens) and test via radioligand binding assays .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., methanamine’s amine group for receptor interaction) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions may stem from assay variability or off-target effects. Solutions include:

  • Orthogonal Assays : Validate findings using both cell-based (e.g., cAMP accumulation) and biochemical (e.g., SPR binding) methods.
  • Control Experiments : Use siRNA knockdown or receptor antagonists to confirm target specificity .
  • Meta-Analysis : Compare data across studies (e.g., EC50 ranges in vs. ) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.